Welcome to the BenchChem Online Store!
molecular formula C7H11N3OS B8432093 3-((5-Aminopyrimidin-4-yl)thio)propan-1-ol

3-((5-Aminopyrimidin-4-yl)thio)propan-1-ol

Cat. No. B8432093
M. Wt: 185.25 g/mol
InChI Key: KXRXFTLQYAWNFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09090594B2

Procedure details

DIEA (1.11 g, 8.61 mmol) was added to a solution of 4-bromopyrimidin-5-amine (A) (1.0 g, 5.74 mmol) and 3-mercaptopropan-1-ol (35B1) (0.53 g, 5.74 mmol) in dioxane (5 mL). The reaction mixture was heated to 50° C. under nitrogen and stirred for 30 min. The LC/MS spectrum showed that the reaction had completed. Water (50 mL) was added and a solid precipitated. The off white solid product (35C1) (913 mg, 4.93 mmol) was obtained after filtration and air drying at 25° C.
Name
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CCN(C(C)C)C(C)C.Br[C:11]1[C:16]([NH2:17])=[CH:15][N:14]=[CH:13][N:12]=1.[SH:18][CH2:19][CH2:20][CH2:21][OH:22].O>O1CCOCC1>[NH2:17][C:16]1[C:11]([S:18][CH2:19][CH2:20][CH2:21][OH:22])=[N:12][CH:13]=[N:14][CH:15]=1

Inputs

Step One
Name
Quantity
1.11 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=NC=NC=C1N
Name
Quantity
0.53 g
Type
reactant
Smiles
SCCCO
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a solid precipitated
CUSTOM
Type
CUSTOM
Details
The off white solid product (35C1) (913 mg, 4.93 mmol) was obtained
FILTRATION
Type
FILTRATION
Details
after filtration and air
CUSTOM
Type
CUSTOM
Details
drying at 25° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
NC=1C(=NC=NC1)SCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.